molecular formula C9H13BrO4 B127936 5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone CAS No. 157666-07-4

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone

Cat. No. B127936
CAS RN: 157666-07-4
M. Wt: 265.1 g/mol
InChI Key: ALEZNYHYUVVXMM-HCVRKRLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone, abbreviated as 5-Bromo-MDR, is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated form of the natural product, ribonic acid, and can be synthesized using a variety of methods. 5-Bromo-MDR has been found to exhibit unique biochemical and physiological effects, as well as providing a range of advantages and limitations for laboratory experiments.

Scientific Research Applications

5-Bromo-MDR has a wide range of applications in the scientific research field. It has been used as a tool to investigate the mechanism of action of enzymes, as well as to study the structure and function of proteins. 5-Bromo-MDR has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 5-Bromo-MDR has been used to study the structure and function of carbohydrates, such as glycoproteins and glycans.

Mechanism Of Action

The mechanism of action of 5-Bromo-MDR is not fully understood. However, it is thought to interact with proteins, nucleic acids, and carbohydrates through hydrogen bonding and electrostatic interactions. 5-Bromo-MDR is also thought to interact with enzymes, and may act as an inhibitor or activator of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-MDR are not fully understood. However, it is thought to have a range of effects on proteins, nucleic acids, and carbohydrates. 5-Bromo-MDR has been found to interact with DNA and RNA in a manner that can lead to the formation of new structures, and may also affect the stability and function of proteins. In addition, 5-Bromo-MDR has been found to interact with carbohydrates in a manner that can lead to the formation of new structures, and may also affect the stability and function of glycans.

Advantages And Limitations For Lab Experiments

5-Bromo-MDR has a range of advantages and limitations for laboratory experiments. One of the major advantages of 5-Bromo-MDR is its stability, which allows it to be stored and used for long periods of time. In addition, 5-Bromo-MDR is relatively easy to synthesize, and can be synthesized using a variety of methods. However, 5-Bromo-MDR is not soluble in water, and must be dissolved in an organic solvent prior to use.

Future Directions

There are a number of potential future directions for the use of 5-Bromo-MDR in scientific research. These include the use of 5-Bromo-MDR to study the structure and function of enzymes and proteins, as well as to study the structure and function of nucleic acids and carbohydrates. In addition, 5-Bromo-MDR may be used to develop novel drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs and therapeutic agents. Furthermore, 5-Bromo-MDR may be used to develop new imaging agents and diagnostic tools, as well as to study the structure and function of cells and tissues. Finally, 5-Bromo-MDR may be used to study the structure and function of viruses and bacteria, as well as to study the mechanism of

Synthesis Methods

5-Bromo-MDR can be synthesized using a variety of methods, including the Mitsunobu reaction, the Diels-Alder reaction, and the Wittig reaction. The Mitsunobu reaction is a simple and efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable base, such as pyridine or triethylamine. The Diels-Alder reaction is another efficient method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable diene, such as 1,3-butadiene or cyclopentadiene. The Wittig reaction is a more complex method for the synthesis of 5-Bromo-MDR, and involves the reaction of a brominated ribonolactone with a suitable Wittig reagent, such as phosphonium ylide or phosphorane.

properties

IUPAC Name

(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEZNYHYUVVXMM-HCVRKRLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2(O1)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone

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